

# In-Depth Technical Guide: Non-Clinical Safety Profile of DSP-2230

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | DSP-2230  |           |  |  |  |
| Cat. No.:            | B10818647 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**DSP-2230**, also known as ANP-230, is an investigational, orally bioavailable small molecule designed as a peripherally restricted blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are key mediators in the transmission of pain signals within the peripheral nervous system. By targeting these specific channels, **DSP-2230** aims to provide a novel therapeutic approach for neuropathic pain with a potentially improved safety and tolerability profile compared to existing treatments that can have central nervous system (CNS) and cardiovascular side effects. This technical guide provides a comprehensive overview of the non-clinical safety profile of **DSP-2230**, summarizing available data on its pharmacology, pharmacokinetics, and toxicology from in vitro and in vivo studies.

## **Mechanism of Action and Pharmacology**

**DSP-2230** exerts its pharmacological effect by inhibiting the activity of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are predominantly expressed in peripheral nociceptive neurons.[1][2][3] These channels play a critical role in the initiation and propagation of action potentials in response to noxious stimuli.[4][5][6] By blocking these channels, **DSP-2230** is expected to reduce the hyperexcitability of sensory neurons associated with neuropathic pain states.[3]

#### **In Vitro Pharmacology**



In vitro studies have demonstrated the inhibitory activity of **DSP-2230** on the target sodium channels. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Channel                        | IC50 (μM) |  |  |  |
|---------------------------------------|-----------|--|--|--|
| Nav1.7                                | 7.1       |  |  |  |
| Nav1.8                                | 11.4      |  |  |  |
| Nav1.9                                | 6.7       |  |  |  |
| (Data sourced from MedChemExpress)[7] |           |  |  |  |

#### **Signaling Pathway**

The signaling pathway involved in pain perception and the target of **DSP-2230** is centered on the activity of nociceptive neurons in the dorsal root ganglion (DRG).



Click to download full resolution via product page

Caption: Pain signaling pathway and the mechanism of action of DSP-2230.

## **Non-Clinical Safety Profile**



The non-clinical safety evaluation of **DSP-2230** has been conducted through a series of in vivo studies, primarily in rodent models. The findings consistently point towards a favorable safety profile, characterized by a lack of significant central nervous system or cardiovascular side effects.[1][3][8]

#### In Vivo Efficacy and Safety Studies

**DSP-2230** has demonstrated dose-dependent analgesic efficacy in various preclinical models of neuropathic and inflammatory pain.[1] A key aspect of its safety profile is the negligible impairment of motor function, as assessed in rotarod and locomotor tests in mice.[1] This is attributed to its peripheral selectivity and low penetration into the central nervous system.[1][2]

Table 1: Summary of In Vivo Efficacy and Safety Observations

| Species | Model                                                   | Dosing           | Key Efficacy<br>Findings                          | Key Safety<br>Findings               |
|---------|---------------------------------------------------------|------------------|---------------------------------------------------|--------------------------------------|
| Mouse   | Neuropathic &<br>Inflammatory<br>Pain Models            | Not specified    | Dose-dependent<br>analgesic<br>efficacy           | Negligible motor function impairment |
| Mouse   | R222S Mutant<br>(Familial<br>Episodic Pain<br>Syndrome) | 3-30 mg/kg, p.o. | Reduced thermal<br>and mechanical<br>hyperalgesia | No reported adverse effects          |

(Data sourced from recent publications on ANP-230)[1][7][9]

#### **Experimental Protocols**

- Objective: To assess the effect of **DSP-2230** on motor coordination and balance.
- Apparatus: An accelerating rotarod treadmill.
- Procedure: Mice are placed on the rotating rod, which gradually increases in speed. The
  latency to fall from the rod is recorded. A lack of significant difference in fall latency between
  drug-treated and vehicle-treated groups indicates no impairment of motor coordination.



- Relevance: This test is crucial for differentiating desired analgesic effects from non-specific sedative or motor-impairing side effects.
- Objective: To evaluate the effect of DSP-2230 on spontaneous motor activity.
- Apparatus: Open field arena equipped with automated activity monitoring systems.
- Procedure: Mice are placed in the arena, and their horizontal and vertical movements are tracked over a specified period. Parameters such as total distance traveled, and time spent in different zones are measured.
- Relevance: This assay helps to identify any stimulant or depressant effects of the compound on the central nervous system.



Click to download full resolution via product page

Caption: General workflow for in vivo safety assessment of DSP-2230.



## **Toxicology**

Detailed quantitative data from formal non-clinical toxicology studies, such as repeat-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicity, are not extensively available in the public domain at the time of this guide's compilation. The available information strongly suggests a favorable safety margin, primarily based on the compound's peripheral restriction. Phase 1 clinical trials in healthy volunteers have been completed, and the drug was reported to have a tolerable safety profile.[2][10] A study specifically investigating the effect of single and repeated doses of **DSP-2230** on renal function in healthy subjects has also been completed.[11]

#### Conclusion

The non-clinical data available for **DSP-2230** (ANP-230) indicate a promising safety profile for a novel analgesic. Its mechanism of action, focused on the peripheral blockade of key paintransmitting sodium channels, appears to translate to a lack of significant CNS and cardiovascular side effects in preclinical models. While detailed quantitative toxicology data are limited in publicly accessible sources, the progression of **DSP-2230** into clinical trials suggests that a comprehensive non-clinical safety package has been established and reviewed by regulatory authorities. Further publication of these detailed toxicology studies would provide a more complete picture for the scientific community. Researchers and drug development professionals should consider the peripheral restriction of **DSP-2230** as a key differentiator and a desirable characteristic for a modern analgesic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain AlphaNavi Pharma株式会社



[alphanavi.com]

- 3. PIPELINE AlphaNavi Pharma株式会社 [alphanavi.com]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain PMC [pmc.ncbi.nlm.nih.gov]
- 5. drpress.org [drpress.org]
- 6. The roles of sodium channels in nociception: implications for mechanisms of pain PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DSP-2230 / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 9. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isrctn.com [isrctn.com]
- 11. ISRCTN [isrctn.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Non-Clinical Safety Profile of DSP-2230]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818647#dsp-2230-safety-profile-in-non-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com